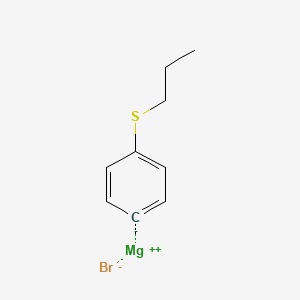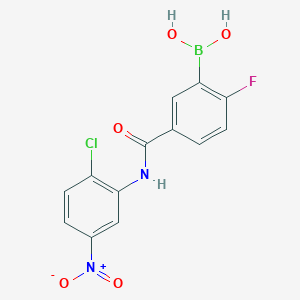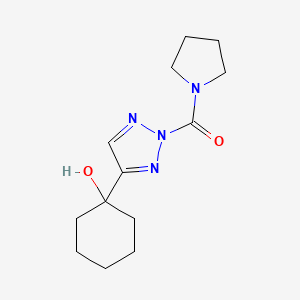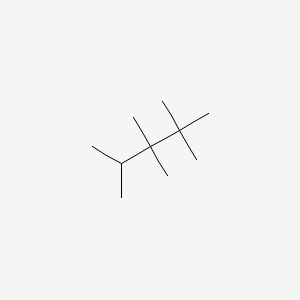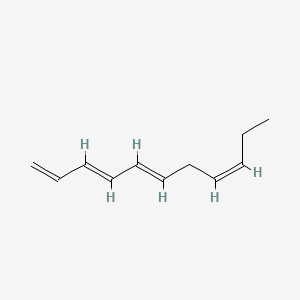
(E,E,Z)-Undeca-1,3,5,8-tetraene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E,E,Z)-Undeca-1,3,5,8-tetraene is an organic compound characterized by its unique structure, which includes multiple double bonds. This compound is part of the alkene family and is notable for its geometric isomerism, which is described using the E/Z notation system. The E/Z system is used to denote the relative positions of substituents around the double bonds, with “E” indicating opposite sides and “Z” indicating the same side.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,E,Z)-Undeca-1,3,5,8-tetraene typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Wittig reactions, where phosphonium ylides react with aldehydes or ketones to form alkenes. The reaction conditions often require a strong base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to increase yield and efficiency. Catalysts such as palladium or platinum complexes can be used to facilitate the formation of double bonds. Additionally, high-pressure and high-temperature conditions may be employed to drive the reactions to completion.
化学反应分析
Types of Reactions
(E,E,Z)-Undeca-1,3,5,8-tetraene can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: This reaction involves the replacement of one substituent with another. Halogenation reactions, where a hydrogen atom is replaced by a halogen, are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated alkenes.
科学研究应用
(E,E,Z)-Undeca-1,3,5,8-tetraene has various applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of complex organic molecules.
Industry: Used in the production of polymers and other advanced materials due to its multiple reactive sites.
作用机制
The mechanism of action of (E,E,Z)-Undeca-1,3,5,8-tetraene involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in radical reactions, where the double bonds serve as sites for radical formation and propagation. The pathways involved often include the formation of intermediate species that facilitate the overall reaction.
相似化合物的比较
Similar Compounds
(E,E)-Undeca-1,3,5-triene: Similar structure but with fewer double bonds.
(Z,Z)-Undeca-1,3,5,8-tetraene: Different geometric isomer with all substituents on the same side.
(E,Z)-Undeca-1,3,5,8-tetraene: Mixed geometric isomer with different positions of substituents.
Uniqueness
(E,E,Z)-Undeca-1,3,5,8-tetraene is unique due to its specific arrangement of double bonds and substituents, which can influence its reactivity and interaction with other molecules. This unique structure makes it a valuable compound for studying stereochemistry and reaction mechanisms.
属性
CAS 编号 |
50277-31-1 |
|---|---|
分子式 |
C11H16 |
分子量 |
148.24 g/mol |
IUPAC 名称 |
(3E,5E,8Z)-undeca-1,3,5,8-tetraene |
InChI |
InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h3,5-9,11H,1,4,10H2,2H3/b7-5+,8-6-,11-9+ |
InChI 键 |
JXRWPVZILDJGFO-QVKHCOBZSA-N |
手性 SMILES |
CC/C=C\C/C=C/C=C/C=C |
规范 SMILES |
CCC=CCC=CC=CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


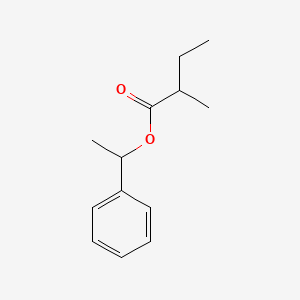
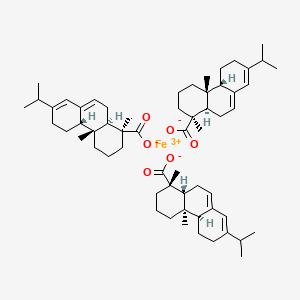
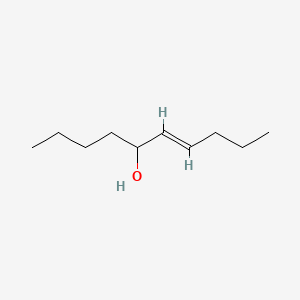
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)

![3H-1,2,4-Triazol-3-one, 2-(2-aminoethyl)-4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-](/img/structure/B12641813.png)
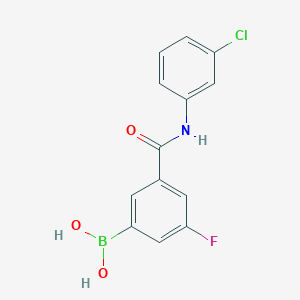
![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
